molecular formula C11H8N2OS B8383467 5-(1,3-Thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

5-(1,3-Thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8383467
M. Wt: 216.26 g/mol
InChI Key: OXXSQYREYZMOEC-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

A suspension of 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one (630 mg, 3 mmol), thioformamide (30 mL, 30 mmol; described in: J. Med. Chem. 1995, 858-868) and triethylamine (0.42 mL, 3 mmol) in dioxane was heated at 110° C. for 3 h. Additional thioformamide (10 mL, 10 mmol) was added and the reaction was stirred at 110° C. for 2 h. This batch was combined with an new batch starting from 230 mg of 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one and the combined reaction mixtures was concentrated to approximately 10 mL and an aqueous saturated sodium hydrogencarbonate solution (50 mL) was added and the solution was extracted with ethyl acetate. The combined organic layers were dried (Na2SO4) and evaporated in vacuo. The crude product was purified on a silica gel column using heptane/ethyl acetate, (1:2), as the eluent to give 400 mg (35% yield) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 10.47 (s, 1 H), 9.15 (s, 1 H), 7.97 (s, 1 H), 7.83 (br s, 2 H), 6.87 (d, J=8 Hz, 1 H), 3.54 (s, 2 H); MS (ES) m/z 217 (M++1).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)=O.[CH:15]([NH2:17])=[S:16].C(N(CC)CC)C>O1CCOCC1>[S:16]1[CH:2]=[C:3]([C:5]2[CH:6]=[C:7]3[C:11](=[CH:12][CH:13]=2)[NH:10][C:9](=[O:14])[CH2:8]3)[N:17]=[CH:15]1

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(=S)N
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=S)N
Step Three
Name
Quantity
230 mg
Type
reactant
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 110° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the combined reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to approximately 10 mL
ADDITION
Type
ADDITION
Details
an aqueous saturated sodium hydrogencarbonate solution (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C=NC(=C1)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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